molecular formula C10H7NO2S2 B3011570 5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 81154-14-5

5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B3011570
CAS RN: 81154-14-5
M. Wt: 237.29
InChI Key: RAYIDZVPIAJJPF-UHFFFAOYSA-N
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Description

The compound "5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential biological activities. Thiazolidinones are known to exhibit a range of pharmacological properties, including antihyperglycemic, antiproliferative, and anti-inflammatory activities . These compounds are characterized by a core 1,3-thiazolidin-4-one ring and can be modified at various positions to enhance their biological efficacy.

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the condensation of aromatic or heteroaromatic aldehydes with thiazolidinone precursors. For instance, the reaction of aromatic aldehydes with 3-[2-(4-hydroxyphenyl)ethyl]-2-thioxothiazolidine-4-one has been studied, leading to the formation of various 5-(het)arylidene derivatives . Additionally, the synthesis of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives has been achieved using different substituted aromatic sulfonyl chlorides and alkyl halides, showcasing the versatility of thiazolidinone chemistry .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is crucial for their biological activity. The presence of substituents on the thiazolidinone ring can significantly influence the compound's properties. For example, the introduction of a 4-hydroxyphenyl group has been shown to be beneficial for the compound's activity . The stereochemistry of these compounds is also important, as seen in the stereospecific formation of 5-hydroxy derivatives of thiazolidines .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, which can be utilized to modify their structure and enhance their biological properties. The Hetero-Diels–Alder reaction of 5-ylidene-4-sulfanylidene-1,3-thiazolidin-2-ones with diimines is one such reaction, leading to the formation of thiochromeno[2,3-d][1,3]thiazole derivatives . Photo-oxidation reactions have also been employed to achieve selective hydroxylation α to sulfur on thiazolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and reactivity. For instance, the introduction of a dimethylaminomethylidene group and hydroxyphenyl substituents has been shown to result in compounds that exist solely in the amino tautomeric form in both solid and liquid phases . The electronic effects and conformational freedom of the molecules are important factors that determine their physical and chemical behavior .

Scientific Research Applications

Hetero-Diels–Alder Reactions

The compound has been utilized in Hetero-Diels–Alder reactions to synthesize various derivatives. For instance, a study by Velikorodov, Shustova, and Kovalev (2017) demonstrated the formation of dimethyl 9-aryl-2-oxo-3,9-dihydro-2H-thiochromeno[2,3-d][1,3]thiazole-5,8-diyldicarbamates using this compound, achieving yields of 64–82% (A. V. Velikorodov, E. Shustova, & V. B. Kovalev, 2017).

Antitumor Activity

Several studies have focused on the antitumor properties of this compound and its derivatives. Horishny and Matiychuk (2021) synthesized esters and amides from a related compound and found them to exhibit moderate antitumor activity against various human cancer cell lines (V. Horishny & V. Matiychuk, 2021). Another study by Horishny, Chaban, and Matiychuk (2020) developed a preparative procedure for synthesizing 5-ylidene derivatives of the compound and reported moderate antitumor activity against malignant tumor cells (V. Horishny, T. Chaban, & V. Matiychuk, 2020).

Antimicrobial Activity

The compound's derivatives have shown potential as antimicrobial agents. Gouda, Berghot, Shoeib, and Khalil (2010) synthesized thiazolidin-4-one derivatives and evaluated them as antimicrobial agents, with some showing promising activities (M. Gouda, M. A. Berghot, A. Shoeib, & A. Khalil, 2010).

Corrosion Inhibition

Yadav, Behera, Kumar, and Yadav (2015) investigated thiazolidinedione derivatives, including 5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, as corrosion inhibitors for mild steel in hydrochloric acid solution. They found that the inhibition efficiency increased with the concentration of the inhibitors (M. Yadav, D. Behera, Sumit Kumar, & Premanand Yadav, 2015).

Synthesis of Novel Derivatives

The compound has been a key intermediate in the synthesis of various novel derivatives with potential biological activity. For example, Baviskar, Khadabadi, and Deore (2013) synthesized new thiazolidin-4-one derivatives and evaluated them for antimicrobial activity (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).

properties

IUPAC Name

5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S2/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYIDZVPIAJJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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